4,6-O-Benzylidene-D-glucose (BG) is a benzaldehyde derivative that has been the subject of various studies due to its biological activity. The compound has been investigated for its pharmacokinetics, effects on protein synthesis, and potential as a therapeutic agent in the management of postprandial hyperglycemia. This comprehensive analysis will delve into the details of the studies conducted on BG, exploring its mechanism of action and applications in different fields.
The synthesis of 4,6-O-benzylidene-D-glucose generally involves treating D-glucose or methyl α-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst, typically zinc chloride or p-toluenesulfonic acid. [, , , , ] The reaction proceeds through a nucleophilic addition reaction between the aldehyde group of benzaldehyde and the 4- and 6-hydroxyl groups of D-glucose, leading to the formation of a cyclic acetal.
4,6-O-Benzylidene-D-glucose typically exists as a white, crystalline solid. It is soluble in polar organic solvents such as dimethylformamide and dimethylsulfoxide but sparingly soluble in water. The melting point and other physical properties can vary depending on the stereochemistry at the acetal center and the presence of other substituents. [, ]
BG's potential therapeutic applications were highlighted in the context of postprandial hyperglycemia. Sodium glucose co-transporter 1 (SGLT1) is a key player in glucose absorption in the gut, and its inhibition is a promising strategy for managing blood glucose levels. A series of 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives, structurally related to BG, were synthesized and evaluated for their inhibitory activity against SGLT1. These derivatives demonstrated potent and selective inhibition of SGLT1, with some showing a dose-dependent suppression of blood glucose levels in diabetic rats. The structure-activity relationship (SAR) studies of these derivatives provided insights into the design of effective SGLT1 inhibitors, suggesting that BG derivatives could be developed as therapeutic agents for controlling postprandial hyperglycemia3.
The pharmacokinetics of BG were explored in vivo using a rat model. After intravenous administration, BG was found to rapidly disappear from the bloodstream with a half-life of approximately 10 minutes. A metabolite, identified as 1,3-benzylidene-D-glucitol, appeared shortly after administration and was cleared with a half-life of about 1 hour. Interestingly, BG was not metabolized in rat plasma or serum, suggesting a specific enzymatic process occurring in vivo. The in vitro studies indicated that BG was metabolized by whole rat blood and isolated rat hepatocytes, with the latter showing a 50% inhibition in protein synthesis upon exposure to BG. The metabolite produced by hepatocytes was similar to that found in blood samples, and an intracellular reduction of BG by aldose reductase was proposed1.
In another study, BG's effects on human NHIK 3025 cells were examined. BG inhibited protein synthesis without affecting mitosis, contrasting with benzaldehyde, which inhibits both processes. The inhibition of protein synthesis was quantified by measuring the reduction in the rate of [3H]valine incorporation, indicating a direct effect on total protein synthesis. BG also induced inhibition of cell-cycle progression during interphase, likely a secondary result of protein synthesis inhibition. Notably, BG was not metabolized to free benzaldehyde in the presence of cells, suggesting that its activity is exerted in its original form2.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9